2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183) is a polychlorinated biphenyl (PCB) congener. PCBs are a class of organic compounds with 209 possible congeners, each distinguished by the number and position of chlorine atoms attached to a biphenyl structure. [, ] CB183 is a persistent organic pollutant found in the environment and biological tissues. [, ] It is primarily used in scientific research to investigate the metabolism and toxicological effects of PCBs. [, , ]
This compound belongs to a broader category of synthetic organic chemicals known as PCBs, which were commonly used as dielectric fluids in capacitors, transformers, and other electrical equipment. The chemical structure of 2,2',3,4,4',5',6-Heptachlorobiphenyl can be represented by the molecular formula and has a molecular weight of approximately 395.323 g/mol. Its CAS Registry Number is 40186-70-7, and it is also referred to by other names such as 2,2',3,3',4,5',6-Heptachloro-1,1'-biphenyl and PCB 175 .
The synthesis of 2,2',3,4,4',5',6-Heptachlorobiphenyl typically involves chlorination reactions where biphenyl is treated with chlorine gas under controlled conditions. One common method includes the catalytic coupling of 2,2',3,4',5,6-Hexachlorobenzaldehyde with phenyl sodium. This process allows for selective chlorination at specific positions on the biphenyl structure .
The chlorination process generally requires precise temperature control and the use of solvents to facilitate the reaction while minimizing by-products. The reaction conditions can significantly influence the yield and purity of the final product.
2,2',3,4,4',5',6-Heptachlorobiphenyl can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions must be optimized to achieve desired outcomes without excessive degradation of the PCB compound.
The mechanism of action for 2,2',3,4,4',5',6-Heptachlorobiphenyl involves its interaction with various biological pathways. It has been shown to activate the expression of phase I and II xenobiotic metabolizing enzyme genes such as CYP1A1. This activation can lead to increased metabolic processing of xenobiotics and potential toxic effects on biological systems .
Relevant data from various studies indicate that these properties significantly influence its environmental behavior and bioavailability .
2,2',3,4,4',5',6-Heptachlorobiphenyl has been extensively studied for several scientific applications:
These applications underscore the importance of understanding this compound's chemical behavior and potential impacts on health and the environment.
Human CYP2B6 demonstrates significant enantioselective metabolism toward the chiral polychlorinated biphenyl (PCB) congener 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183). Experimental studies using resolved atropisomers reveal that both (+)-CB183 and (-)-CB183 undergo NADPH-dependent hydroxylation by CYP2B6, with a marked preference for the (-)-atropisomer. The metabolic rate for (-)-CB183 is 2.3-fold higher than its (+)-counterpart, attributable to differential binding orientations within the enzyme's active site that minimize steric hindrance for the (-)-enantiomer [4] [6]. In contrast, rat CYP2B1 shows no detectable activity toward either atropisomer under identical conditions, highlighting species-specific metabolic capabilities [4].
The stereoselectivity arises from chiral discrimination during substrate binding. Molecular dynamics simulations indicate that (-)-CB183 adopts a productive orientation that positions its meta-chlorinated ring closer to the heme iron, facilitating oxidation. This enantiopreference explains observed enantiomeric enrichment of (+)-CB183 in biological matrices due to preferential depletion of the (-)-form [4] [6].
Table 1: Enantioselective Metabolism of CB183 by CYP2B Isozymes
CYP Isozyme | Metabolites Detected | (-)-CB183 Metabolism Rate | (+)-CB183 Metabolism Rate | Enantiomeric Ratio ([-]/[+]) |
---|---|---|---|---|
Human CYP2B6 | 3′-OH-CB183, 5-OH-CB183 | 12.3 ± 1.7 pmol/min/nmol P450 | 5.3 ± 0.9 pmol/min/nmol P450 | 2.32 |
Rat CYP2B1 | Not detected | N/D | N/D | N/A |
Structural disparities between human CYP2B6 and rat CYP2B1 govern their differential metabolism of CB183. X-ray crystallography and homology modeling reveal a 18% larger substrate-binding cavity in CYP2B6 (559 ų) compared to CYP2B1 (472 ų) [4] [6]. This volumetric difference enables CYP2B6 to accommodate the bulky heptachlorinated biphenyl without steric constraints. Key residue variations further modulate substrate access:
Table 2: Structural Determinants of CB183 Metabolism in CYP2B Isozymes
Structural Feature | Human CYP2B6 | Rat CYP2B1 | Functional Consequence |
---|---|---|---|
Cavity Volume (ų) | 559 | 472 | Restricted CB183 rotation in CYP2B1 |
Residue at Position 294/297 | Phe297 | Leu294 | Loss of π-stacking in CYP2B1 |
Residue at Position 363/367 | Ile363 | Val367 | Increased steric hindrance in CYP2B1 |
Average Heme Distance (Å) | 3.9 | 8.7 | Inefficient electron transfer in CYP2B1 |
Human CYP2B6 exclusively catalyzes the formation of two monohydroxylated metabolites from CB183: 3′-OH-CB183 (hydroxylation at the 3′ position) and 5-OH-CB183 (hydroxylation at the 5 position). Metabolite identification was confirmed via high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) using authentic standards [4] [6] [10]. The regioselectivity of hydroxylation is governed by:
These hydroxylated metabolites exhibit distinct biological implications. 3′-OH-CB183 demonstrates structural analogy to thyroxine (T4), enabling competitive binding to transthyretin (TTR) – a thyroid hormone transport protein [10]. This interaction potentially disrupts thyroid homeostasis, as observed in epidemiological studies where 4-OH-CB187 (structurally similar to 3′-OH-CB183) correlated with altered T4 levels in pregnant women [10].
Table 3: Hydroxylated Metabolites of CB183 in Mammalian Systems
Metabolite | Site of Hydroxylation | Relative Abundance (%) | Primary Biotransformer | Potential Toxicological Significance |
---|---|---|---|---|
3′-OH-CB183 | 3′-position | 68 ± 5 | Human CYP2B6 | Transthyretin binding → Thyroid disruption |
5-OH-CB183 | 5-position | 32 ± 4 | Human CYP2B6 | Not characterized |
Metabolic profiling of human serum samples confirms the environmental relevance of these pathways. 4-OH-CB187 (a metabolite of CB187) – structurally analogous to 3′-OH-CB183 – was the dominant OH-PCB in archived maternal sera, detected at median levels of 0.39 ng/mL wet weight [10]. This suggests analogous metabolites like 3′-OH-CB183 likely persist in human populations due to ongoing PCB exposure.
Compounds Referenced
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1